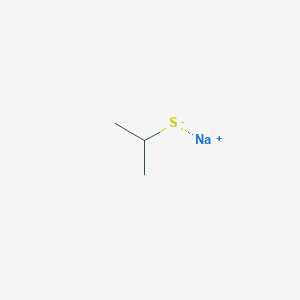

Sodium 2-propanethiolate

Übersicht

Beschreibung

Sodium 2-propanethiolate, also known as 2-propanethiol sodium salt, is an organosulfur compound with the molecular formula C₃H₇NaS. It is a white to off-white powder that is highly soluble in water. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of thiol esters and thioethers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium 2-propanethiolate can be synthesized through the reaction of 2-propanethiol with sodium hydride or sodium metal. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:

(CH3)2CHSH+NaH→(CH3)2CHSNa+H2

In this reaction, 2-propanethiol reacts with sodium hydride to form this compound and hydrogen gas .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form disulfides. For example, it can react with iodine to form 2,2’-dithiobis(propane).

2(CH3)2CHSNa+I2→(CH3)2CHS−SCH(CH3)2+2NaI

Substitution: It can participate in nucleophilic substitution reactions, where the thiolate anion acts as a nucleophile. For instance, it can react with alkyl halides to form thioethers.

(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX

Common Reagents and Conditions:

Oxidation: Iodine, hydrogen peroxide.

Substitution: Alkyl halides, under anhydrous conditions.

Reduction: Disulfides, under mild conditions.

Major Products:

Oxidation: Disulfides.

Substitution: Thioethers.

Reduction: Thiols.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Sodium 2-propanethiolate is primarily used as a nucleophile in organic synthesis. Its strong nucleophilic properties allow it to participate in various reactions:

- Nucleophilic Substitution Reactions : It can effectively replace halides in alkyl halides, facilitating the formation of new carbon-sulfur bonds.

- Thiol Addition Reactions : It reacts with carbonyl compounds to form thioethers, which are important intermediates in organic synthesis.

Material Science

In material science, this compound is employed in:

- Surface Modification : It can be used to modify surfaces of nanoparticles and substrates for enhanced properties such as hydrophobicity or biocompatibility.

- Polymer Chemistry : It acts as a chain transfer agent in the synthesis of polymers, influencing molecular weight and distribution.

Medicinal Chemistry

Recent studies have explored the potential of this compound in medicinal applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting its utility in cancer therapy .

- Biochemical Pathways : Its interactions with biological molecules are crucial for understanding its role in biochemical pathways and potential therapeutic contexts .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of compounds derived from this compound against cancer cell lines using MTT assays. The results demonstrated significant inhibition of cell growth at specific concentrations, indicating its potential as an anticancer agent .

Case Study 2: Surface Functionalization

Research on the use of this compound for functionalizing gold nanoparticles showed enhanced stability and biocompatibility. The modified nanoparticles exhibited improved drug delivery capabilities due to their functionalized surfaces .

Wirkmechanismus

The primary mechanism of action of sodium 2-propanethiolate involves its nucleophilic thiolate anion. This anion can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The thiolate anion can also participate in redox reactions, where it can either donate or accept electrons, depending on the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Sodium ethanethiolate: Similar in structure but with an ethyl group instead of an isopropyl group.

Sodium methanethiolate: Contains a methyl group instead of an isopropyl group.

Sodium 2-methyl-2-propanethiolate: Contains a tert-butyl group instead of an isopropyl group.

Comparison:

Reactivity: Sodium 2-propanethiolate is more sterically hindered compared to sodium methanethiolate and sodium ethanethiolate, which can affect its reactivity in nucleophilic substitution reactions.

Stability: The presence of the isopropyl group in this compound provides greater stability compared to sodium methanethiolate.

Biologische Aktivität

Sodium 2-propanethiolate, also known as sodium 2-methyl-2-propanethiolate, is an organosulfur compound with significant biological activity. This article explores its synthesis, biochemical interactions, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula and a molecular weight of approximately 106.16 g/mol. It is typically encountered as a white solid or in solution, characterized by its strong sulfurous odor. The compound can be synthesized through various methods, including the reaction of sodium hydrosulfide with 1-chloropropane or other alkyl halides.

Antioxidant Properties

This compound exhibits notable antioxidant properties, which are critical in mitigating oxidative stress in biological systems. Its thiol group allows it to scavenge free radicals effectively, thereby protecting cells from damage. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. For instance, it has been shown to inhibit the growth of prostate (DU-145), breast (MCF-7), and colon (HT-29) cancer cells at specific concentrations. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| DU-145 | 20 | Growth inhibition |

| MCF-7 | 15 | Induction of apoptosis |

| HT-29 | 25 | Cell cycle arrest |

Enzyme Interactions

This compound plays a crucial role in enzyme mechanism studies. It acts as a nucleophile in various biochemical reactions, facilitating the formation of enzyme-substrate complexes. Its reactivity with electrophiles has been exploited in synthesizing phosphonylated derivatives that exhibit interesting biological activities.

Case Studies and Research Findings

- Anticancer Activity : A study published in De Gruyter reported that this compound derivatives showed significant cytotoxicity against multiple cancer cell lines. The derivatives were synthesized and tested for their ability to induce cell death through apoptosis pathways .

- Kinetic Studies : Research conducted on the kinetics of this compound interactions with isothiazolones indicated that these reactions are second-order in thiol concentration, suggesting a strong correlation between reactivity and biological activity .

- Biomarker Potential : this compound has been detected in food sources such as potatoes, indicating its potential as a biomarker for dietary intake . This aspect opens avenues for further research into its role in nutrition and health.

Eigenschaften

IUPAC Name |

sodium;propane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHKCHWQDDWQJR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392784 | |

| Record name | Sodium 2-propanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20607-43-6 | |

| Record name | Sodium 2-propanethiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-propanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.